3-(4-Chlorophenyl)-2-methylpyridine
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Overview
Description
3-(4-Chlorophenyl)-2-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 2-methylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.
Substitution: Sodium hydride in DMF or THF at elevated temperatures.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-methylpyridine: Similar structure but with a different substitution pattern.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Contains a hydroxyl group and a different carbon skeleton.
3-(4-Chlorophenyl)-1H-indole: Features an indole ring instead of a pyridine ring
Uniqueness
3-(4-Chlorophenyl)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
61704-25-4 |
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Molecular Formula |
C12H10ClN |
Molecular Weight |
203.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methylpyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-12(3-2-8-14-9)10-4-6-11(13)7-5-10/h2-8H,1H3 |
InChI Key |
WAXYBWRLZFWTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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